molecular formula C10H4ClN3O2 B6209201 4-chloro-3-nitroquinoline-6-carbonitrile CAS No. 2088966-13-4

4-chloro-3-nitroquinoline-6-carbonitrile

Cat. No.: B6209201
CAS No.: 2088966-13-4
M. Wt: 233.6
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Description

4-Chloro-3-nitroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H4ClN3O2 and a molecular weight of 233.61 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 4-chloro-3-nitroquinoline-6-carbonitrile typically involves the nitration of 4-chloroquinoline-6-carbonitrile. One common method includes the reaction of 4-chloroquinoline-6-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chloro-3-nitroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-nitroquinoline-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, it is known to act as a competitive antagonist of the AMPA subtype of glutamate receptors. This interaction inhibits the activity of these receptors, which are involved in synaptic transmission in the central nervous system. The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4-Chloro-3-nitroquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as:

    4-Chloroquinoline-6-carbonitrile: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    6-Nitroquinoline-4-carbonitrile: Similar structure but with different positioning of the nitro and chloro groups, leading to different chemical and biological properties.

    Quinoline-3-carbonitrile: Lacks both the chloro and nitro groups, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-3-nitroquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-10-7-3-6(4-12)1-2-8(7)13-5-9(10)14(15)16/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCPEYHQBBWADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C#N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088966-13-4
Record name 4-chloro-3-nitroquinoline-6-carbonitrile
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